(6-Methoxypyridin-3-yl)zinc bromide
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Overview
Description
(6-Methoxypyridin-3-yl)zinc bromide is an organozinc compound with the molecular formula C₆H₆BrNOZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: (6-Methoxypyridin-3-yl)zinc bromide is typically prepared through the reaction of (6-methoxypyridin-3-yl)magnesium bromide with zinc chloride. The reaction is carried out in an anhydrous environment, often using tetrahydrofuran (THF) as the solvent. The general reaction scheme is as follows:
(6−Methoxypyridin-3-yl)MgBr+ZnCl2→(6−Methoxypyridin-3-yl)ZnBr+MgCl2
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Large-scale production often involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: (6-Methoxypyridin-3-yl)zinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: Although less common, it can be oxidized under specific conditions to form corresponding pyridine derivatives.
Reduction: It can be reduced to form (6-methoxypyridin-3-yl)zinc hydride under certain conditions.
Substitution: It can undergo substitution reactions with halides or other leaving groups.
Common Reagents and Conditions:
Negishi Coupling: Palladium or nickel catalysts, THF or dimethylformamide (DMF) as solvents, and mild to moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific electrophiles or reagents used. For example, in Negishi coupling, the product is typically a biaryl or a substituted aromatic compound.
Scientific Research Applications
(6-Methoxypyridin-3-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.
Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Methoxypyridin-3-yl)zinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate. This intermediate reacts with a palladium or nickel catalyst to form a metal complex, which then undergoes transmetalation with an electrophile. The final step is reductive elimination, which releases the coupled product and regenerates the catalyst.
Comparison with Similar Compounds
(6-Methoxypyridin-3-yl)magnesium bromide: Similar in structure but contains magnesium instead of zinc.
(6-Methoxypyridin-3-yl)boronic acid: Used in Suzuki coupling reactions.
(6-Methoxypyridin-3-yl)lithium: Another organometallic reagent with lithium.
Uniqueness: (6-Methoxypyridin-3-yl)zinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. It offers advantages over other organometallic reagents, such as milder reaction conditions and higher tolerance to functional groups.
Properties
IUPAC Name |
bromozinc(1+);6-methoxy-3H-pyridin-3-ide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.BrH.Zn/c1-8-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOGPLPHFGDYCB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=[C-]C=C1.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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